molecular formula C7H6O2S B013648 3-Mercaptobenzoic acid CAS No. 4869-59-4

3-Mercaptobenzoic acid

Cat. No. B013648
Key on ui cas rn: 4869-59-4
M. Wt: 154.19 g/mol
InChI Key: RSFDFESMVAIVKO-UHFFFAOYSA-N
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Patent
US06747081B2

Procedure details

3-Chlorosulfonylbenzoic acid (156.0 g, 0.707 mol), acetic acid (240 mL), and red phosphorus (78.5 g, 2.53 mol) were placed in a 2-L three-neck flask. The mixture was heated to 110° C. and stirred while a solution of iodine (2.82 g, 0.011 mol) in acetic acid (66 mL) was added dropwise over about 30 min, so as to maintain the color of iodine vapor. The stirred mixture was cooled to 100° C. and treated dropwise with 41 mL (2.3 mol) of water over a 10-min period, then heated at reflux temperature for 1.5 h and subsequently cooled to 90° C. Following the addition of saturated sodium chloride solution (250 mL) and water (500 mL), the mixture was kept at 0-5° C. for 1 h and filtered. The damp filter cake was slurried with 450 mL of acetone, and the excess red phosphorus was removed by filtration; then the acetone was evaporated from the filtrate while adding 500 mL of water. The resultant solid was filtered off and dried under vacuum to give 100.1 g (92%) of 3-mercaptobenzoic acid, mp 138-141° C. (lit. mp 138-141° C.); 1H NMR (400 MHz, in CDCl3 w/TMS, ppm) 3.59 (s, SH), 7.36 (t, J=7.8 Hz, H-5), 7.51 and 7.90 (2d, J=7.8 Hz, H-4 and H-6), 8.03 (s, H-2); {1H}13C NMR (100 MHz, in CDCl3 w/TMS, ppm) 171.77 (C═O), 134.49 (C-4), 132.24 (C-1), 130.86 (C-2), 130.34 (C-3), 129.42 (C-5), 127.59 (C-6).
Quantity
156 g
Type
reactant
Reaction Step One
[Compound]
Name
red phosphorus
Quantity
78.5 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
41 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
66 mL
Type
solvent
Reaction Step Five
Quantity
2.82 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[S:2]([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(=O)=O.II.O.[Cl-].[Na+]>C(O)(=O)C.II>[SH:2][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
156 g
Type
reactant
Smiles
ClS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
red phosphorus
Quantity
78.5 g
Type
reactant
Smiles
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
41 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
66 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.82 g
Type
catalyst
Smiles
II

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over about 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture was cooled to 100° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled to 90° C
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the excess red phosphorus was removed by filtration
CUSTOM
Type
CUSTOM
Details
then the acetone was evaporated from the filtrate
ADDITION
Type
ADDITION
Details
while adding 500 mL of water
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
SC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 100.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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